(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid is a chiral compound characterized by a cyclopentane ring with a hydroxyl group and a carboxylic acid functional group. This compound is significant in organic chemistry and pharmaceutical synthesis due to its unique structural features and potential biological activities. It is classified as a cyclic carboxylic acid, which is a subset of organic acids that contain a cyclic structure.
This compound can be sourced from various chemical suppliers and databases, including PubChem, Cayman Chemical, and Sigma-Aldrich. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl (1S,3S)-3-hydroxycyclopentane-1-carboxylate, and it has the CAS registry number 107983-79-9 .
(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid falls under the classification of organic compounds, specifically as a secondary alcohol and carboxylic acid. Its chirality gives it distinct stereoisomers, which can exhibit different chemical behaviors and biological activities.
The synthesis of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid typically involves stereoselective reactions. One common approach is the cyclization of suitable precursors under controlled conditions. The process may include:
Industrial production may employ continuous flow processes to enhance yield and purity. Flow microreactor systems are increasingly utilized in the synthesis of this compound due to their efficiency and sustainability advantages.
The molecular structure of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid can be represented as follows:
The structure features a cyclopentane ring with a hydroxyl group at position 3 and a carboxylic acid group at position 1 .
(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid can undergo various chemical reactions:
The mechanism of action for (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid primarily involves its interaction with specific enzymes. It may act as an inhibitor by binding to enzyme active sites, blocking enzymatic activity through covalent or strong non-covalent interactions with key residues within the active sites .
(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid serves as an important synthetic intermediate in pharmaceutical chemistry. Its derivatives are utilized in the development of various bioactive compounds and may play roles in drug formulations targeting pain management and other therapeutic areas . The unique structural characteristics also make it valuable for research into new synthetic methodologies within organic chemistry.
The construction of the cyclopentane scaffold with predefined stereocenters is foundational to synthesizing (1S,3S)-3-hydroxy-cyclopentanecarboxylic acid. Several cyclization strategies have been developed, each offering distinct stereochemical outcomes:
Ring-Closing Metathesis (RCM): Ruthenium-catalyzed RCM of dienes provides access to functionalized cyclopentene intermediates. For example, diethyl diallylmalonate undergoes RCM using Grubbs II catalyst to yield cyclopentene derivatives, which are subsequently hydrogenated and functionalized. This method excels in forming the five-membered ring but requires post-cyclization steps to install the cis-1,3-difunctionality [2] [6].
Biomimetic Cyclization: Inspired by biosynthetic pathways (e.g., allosamizoline), 6-aldehyde glucosamine derivatives undergo intramolecular aldol condensation under mild base catalysis. This approach leverages the inherent chirality of sugar precursors to set stereocenters, though it requires multi-step functional group interconversions [9].
Transition Metal-Catalyzed Cyclizations: Nickel or ruthenium complexes enable tandem cyclization-functionalization. For instance, Ru(II) catalysts convert 1,6-dienes to exo-methylenecyclopentanes in i-PrOH at 90°C, which can be oxidatively manipulated to the target scaffold. Samarium-catalyzed cyclization/borylation of 1,5-dienes provides boronate intermediates for oxidation to primary alcohols, streamlining hydroxyl introduction [2].
Table 1: Cyclization Methods for Cyclopentane Core Synthesis
Method | Catalyst/Reagent | Key Intermediate | Stereochemical Outcome |
---|---|---|---|
Ring-Closing Metathesis | Grubbs II | Cyclopentene derivative | Low stereoselectivity |
Biomimetic Aldol | Base (e.g., NaOH) | Aldol adduct | Substrate-controlled |
Ru-Catalyzed Isomerization | [Ru] (e.g., Cp*Ru(cod)) | exo-Methylenecyclopentane | Moderate cis selectivity |
Sm-Catalyzed Cycloboration | Cp*₂Sm·THF | Cyclopentyl borane | N/A (post-oxidation) |
Critical factors influencing cyclization efficiency include ring strain minimization (favoring cis-fused products), solvent polarity (aprotic solvents enhance metathesis rates), and temperature (≥80°C for RCM) [2] [6].
Installing the C3 hydroxyl group with (S)-stereochemistry while preserving the C1 carboxylic acid configuration is paramount. Approaches include:
Directed Hydroxylation: Cyclopentene precursors undergo stereoselective dihydroxylation. Sharpless asymmetric dihydroxylation (AD-mix-β) of cyclopent-3-ene-1-carboxylic acid esters delivers cis-3,4-diols, which are selectively reduced to the 3-alcohol via Barton-McCombie deoxygenation. This method achieves >90% ee but requires protection/deprotection steps .
Enzymatic Hydroxylation: Cytochrome P450 monooxygenases and 2-oxoglutarate-dependent dioxygenases hydroxylate cyclopentanecarboxylic acid derivatives regio- and stereoselectively. For example, Pseudomonas spp. hydroxylate the C3 position of cyclopentane rings via a postulated radical rebound mechanism, directly affording (1S,3S)-isomers in high enantiomeric excess. Reaction conditions (pH 7.4, 37°C, NADPH cofactor) mimic physiological environments [3] [10].
Chiral Auxiliary-Mediated Hydroxylation: (R)-2-Methyl-succinic acid methyl ester serves as a chiral template. Cyclization under acid catalysis (e.g., BF₃·OEt₂) yields the cyclopentane ring, and subsequent stereoretentive C3 hydroxylation is achieved using oxaziridine reagents (e.g., Davis’ oxaziridine). The auxiliary directs cis-hydroxylation with de >95% .
Hydroxylation efficiency depends on the C–H bond strength (tertiary > secondary), catalyst loading (0.5–5 mol% for metal complexes), and stereoelectronic effects from neighboring groups [10].
The methyl ester of (1S,3S)-3-hydroxy-cyclopentanecarboxylic acid methyl ester requires chemoselective hydrolysis to the free acid without epimerization or dehydration. Key methodologies include:
Alkaline Hydrolysis: NaOH (1–2 M) in aqueous MeOH (4:1 v/v) at 25°C cleaves the ester over 12–24 h. This minimizes racemization but risks lactonization if the C3-OH is unprotected. Yields exceed 85% with careful pH control (pH 10–12) [5].
Acid-Catalyzed Hydrolysis: Dilute H₂SO₄ (0.5 M) at 80°C accelerates hydrolysis but may promote dehydration. Suitable for acid-stable substrates, achieving >90% conversion in 4 h [5].
Enzymatic Hydrolysis: Lipases (e.g., Candida antarctica Lipase B) in phosphate buffer (pH 7.0) selectively hydrolyze the ester at 30°C over 48 h. This method preserves stereointegrity and avoids side reactions, though scalability is limited [5].
Table 2: Hydrolysis Conditions for Methyl Ester Cleavage
Method | Conditions | Time | Yield | Stereoretention |
---|---|---|---|---|
Alkaline Hydrolysis | 1 M NaOH, aq. MeOH (4:1), 25°C | 24 h | 85–90% | High (>98% ee) |
Acid Hydrolysis | 0.5 M H₂SO₄, 80°C | 4 h | 90–95% | Moderate (90–95% ee) |
Enzymatic Hydrolysis | CAL-B, pH 7.0 buffer, 30°C | 48 h | 70–80% | Excellent (>99% ee) |
Derivatization for analysis (e.g., GC-MS) employs BF₃/EtOH esterification (300 μL reagent per 200 μL sample, 75°C, 24 h), forming ethyl esters detectable at ppb levels [4].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0